NAME
|
deoxyfluorination
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
limiting reactant
|
Smiles
|
c1ccccc1CCC(O)C
|
Name
|
|
Quantity
|
125 μL
|
Type
|
solvent
|
Smiles
|
C1CCCO1
|
Addition Order |
1 |
Name
|
|
Quantity
|
0.11 mmol
|
Type
|
reactant
|
Smiles
|
O=S(C1=CC=C([N+]([O-])=O)C=C1)(F)=O
|
Name
|
|
Quantity
|
125 μL
|
Type
|
solvent
|
Smiles
|
C1CCCO1
|
Addition Order |
2 |
Name
|
|
Quantity
|
0.15 mmol
|
Type
|
reagent
|
Smiles
|
CC(C)(C)N=P(N1CCCC1)(N2CCCC2)N3CCCC3
|
Addition Order |
3 |
Control Type
|
VIAL
|
Setpoint
|
1 mL
|
Details
|
8 x 40 mm
|
Material
|
GLASS
|
Attachments
|
CAP
|
Type
|
UNSPECIFIED
|
Control Type
|
AMBIENT
|
Control Type
|
SEALED
|
Atmosphere
|
AIR
|
Type | Time | Pressure |
---|
Type
|
STIR_BAR
|
Rate
|
HIGH
|
RPM
|
600
|
Type
|
ADDITION
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
c1ccccc1CCC(F)C
|
Type | Value | Analysis |
---|---|---|
YIELD | 51 ± 4.8% | 19f nmr of crude |
IDENTITY | 19f nmr of crude |
Type
|
NMR_OTHER
|
Details
|
19F NMR using 1 equiv 1-fluoronaphthalene in 250 uL deuterated chloroform as internal standard
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |